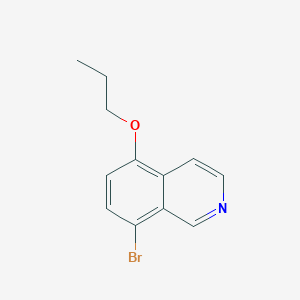

8-Bromo-5-propoxyisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

820238-27-5 |

|---|---|

Molecular Formula |

C12H12BrNO |

Molecular Weight |

266.13 g/mol |

IUPAC Name |

8-bromo-5-propoxyisoquinoline |

InChI |

InChI=1S/C12H12BrNO/c1-2-7-15-12-4-3-11(13)10-8-14-6-5-9(10)12/h3-6,8H,2,7H2,1H3 |

InChI Key |

ZEJRURRSILWEAX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C2C=CN=CC2=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 5 Propoxyisoquinoline and Analogues

Retrosynthetic Analysis and Key Precursors for 8-Bromo-5-propoxyisoquinoline Synthesis

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections, leading to various strategic approaches for its construction. The primary goal of this analysis is to identify readily accessible starting materials and efficient reaction sequences.

Strategies Involving Pre-functionalized Isoquinoline (B145761) Scaffolds

One approach to this compound involves the late-stage functionalization of a pre-existing isoquinoline core. This strategy is contingent on the availability of suitable isoquinoline precursors and the regioselective introduction of the bromo and propoxy groups. For instance, a potential synthesis could start from isoquinoline itself, which would first undergo bromination. However, direct bromination of isoquinoline can lead to a mixture of products, with the 5- and 8-positions being susceptible to electrophilic attack. Achieving the desired 8-bromo substitution pattern with high selectivity can be challenging.

A more viable pre-functionalized scaffold approach would be to start with an isoquinoline derivative that already contains one of the desired substituents. For example, starting with 5-hydroxyisoquinoline, one could first perform a Williamson ether synthesis to introduce the propoxy group, followed by regioselective bromination at the 8-position. The electron-donating nature of the propoxy group would activate the ring towards electrophilic substitution, but directing the bromination specifically to the 8-position would require careful selection of brominating agents and reaction conditions.

Convergent and Linear Synthetic Route Design

A more common and often more efficient approach to constructing highly substituted isoquinolines is through the cyclization of acyclic precursors that already contain the desired substitution pattern on the benzene (B151609) ring. This avoids the challenges of regioselectivity associated with the functionalization of the isoquinoline core. Both linear and convergent strategies can be envisioned.

Linear Synthetic Route:

A linear synthesis would involve the sequential construction of a key acyclic precursor, which is then cyclized to form the isoquinoline ring. A plausible linear route to this compound would start from a simple, commercially available benzene derivative. For example, 3-hydroxybenzaldehyde (B18108) can be brominated to afford 2-bromo-5-hydroxybenzaldehyde. chemicalbook.comlifechempharma.commedchemexpress.comchemicalbook.comchemspider.com The hydroxyl group can then be alkylated with a propyl halide (e.g., 1-bromopropane) via a Williamson ether synthesis to yield the key precursor, 2-bromo-5-propoxybenzaldehyde . prepchem.comukm.my This aldehyde can then be converted into the corresponding β-phenethylamine derivative, 2-(2-bromo-5-propoxyphenyl)ethan-1-amine , which is a crucial intermediate for several isoquinoline annulation reactions.

The conversion of the aldehyde to the phenethylamine (B48288) can be achieved through a two-step sequence involving a Henry reaction (nitroaldol condensation) with nitromethane (B149229) to form a nitrostyrene, followed by reduction of the nitro group and the double bond.

Convergent Synthetic Route:

A convergent synthesis involves the preparation of two or more fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For this compound, a convergent approach could involve the synthesis of the substituted benzene fragment (e.g., 2-bromo-5-propoxybenzaldehyde) and a separate two-carbon fragment that will form the remainder of the isoquinoline ring.

For instance, in the context of the Pomeranz-Fritsch reaction, 2-bromo-5-propoxybenzaldehyde would be condensed with an aminoacetaldehyde dialkyl acetal (B89532). This brings together the two key fragments in a single step to form the isoquinoline ring.

Classical and Modern Isoquinoline Annulation Strategies Applied to Precursors

Several classical methods for isoquinoline synthesis can be adapted for the preparation of this compound from appropriately substituted acyclic precursors.

Bischler-Napieralski Reaction and its Modifications

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be dehydrogenated to the corresponding isoquinolines. wikipedia.orgnrochemistry.comjk-sci.com The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgjk-sci.com

For the synthesis of this compound, the key precursor would be N-(2-(2-bromo-5-propoxyphenyl)ethyl)formamide. This amide can be prepared by formylation of the corresponding phenethylamine, 2-(2-bromo-5-propoxyphenyl)ethan-1-amine. The electron-donating propoxy group at the 5-position is expected to facilitate the electrophilic aromatic substitution reaction, directing the cyclization to the ortho position (C-6 of the phenethylamine), which becomes the 1-position of the isoquinoline ring. The presence of the bromo group at the 2-position should not significantly hinder the cyclization.

A study on the Bischler-Napieralski reaction of N-[2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide demonstrates the feasibility of this reaction with a similarly substituted phenethylamine, indicating that the presence of a bromo and alkoxy groups on the aromatic ring is compatible with the reaction conditions. researchgate.net

| Precursor | Reagent | Intermediate | Final Product |

| 2-(2-bromo-5-propoxyphenyl)ethan-1-amine | Formic acid or ethyl formate | N-(2-(2-bromo-5-propoxyphenyl)ethyl)formamide | 8-Bromo-5-propoxy-3,4-dihydroisoquinoline |

| 8-Bromo-5-propoxy-3,4-dihydroisoquinoline | Palladium on carbon (Pd/C), sulfur, or other dehydrogenating agents | - | This compound |

Pictet-Spengler Cyclization and Related Methodologies

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.comdepaul.edu The resulting tetrahydroisoquinoline can then be oxidized to the fully aromatic isoquinoline.

To synthesize this compound via this route, the precursor 2-(2-bromo-5-propoxyphenyl)ethan-1-amine would be reacted with formaldehyde (B43269) or a formaldehyde equivalent (e.g., paraformaldehyde). The reaction is typically carried out in the presence of a protic or Lewis acid. The electron-rich nature of the benzene ring, due to the propoxy group, should promote the cyclization.

The subsequent oxidation of the resulting 8-bromo-5-propoxy-1,2,3,4-tetrahydroisoquinoline to the aromatic isoquinoline can be achieved using various oxidizing agents, such as manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or catalytic dehydrogenation with palladium.

| Precursors | Reagent | Intermediate | Final Product |

| 2-(2-bromo-5-propoxyphenyl)ethan-1-amine, Formaldehyde | Acid (e.g., HCl, H₂SO₄) | 8-Bromo-5-propoxy-1,2,3,4-tetrahydroisoquinoline | This compound |

| 8-Bromo-5-propoxy-1,2,3,4-tetrahydroisoquinoline | Oxidizing agent (e.g., MnO₂, Pd/C) | - | This compound |

Pomeranz-Fritsch Reaction Variants

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from a benzaldehyde (B42025) and an aminoacetaldehyde dialkyl acetal. chem-station.comresearchgate.netwikipedia.orgthermofisher.com The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization and elimination of alcohol to afford the aromatic isoquinoline.

For the synthesis of this compound, the key starting material would be 2-bromo-5-propoxybenzaldehyde. This aldehyde would be condensed with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base. Subsequent treatment with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, would induce the cyclization and aromatization to yield this compound directly.

The yields of the classical Pomeranz-Fritsch reaction can sometimes be low, especially with less activated aromatic rings. However, the presence of the electron-donating propoxy group in the precursor should favor the cyclization step. Various modifications of the reaction conditions, such as the use of different acid catalysts or microwave irradiation, have been developed to improve the efficiency of this transformation.

| Precursors | Reagent | Product |

| 2-Bromo-5-propoxybenzaldehyde, Aminoacetaldehyde diethyl acetal | Strong acid (e.g., H₂SO₄, PPA) | This compound |

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions offer a versatile and powerful tool for the synthesis of the isoquinoline scaffold, which is the foundational structure of this compound. These methods facilitate the formation of the bicyclic ring system through intramolecular cyclization processes. While specific literature detailing the direct palladium-catalyzed synthesis of this compound is not extensively documented, analogous synthetic routes provide a clear framework.

Key palladium-catalyzed strategies applicable to the synthesis of substituted isoquinolines include:

Sonogashira Coupling followed by Cyclization: This approach typically involves the coupling of a substituted 2-iodobenzaldehyde (B48337) with a propargylamine (B41283) derivative. The resulting intermediate can then undergo a palladium-catalyzed intramolecular cyclization to yield the isoquinoline core. The bromo and propoxy substituents would need to be incorporated into the initial reactants to achieve the desired final product.

Heck and Suzuki Couplings: These cross-coupling reactions can be employed to build the carbon skeleton of the isoquinoline system from appropriately functionalized precursors. For instance, an intramolecular Heck reaction of a suitably substituted styrene (B11656) derivative can lead to the formation of the isoquinoline ring.

Buchwald-Hartwig Amination: This reaction can be utilized to form a key C-N bond in the isoquinoline synthesis, often in an intramolecular fashion, from an aryl halide and an amine.

The selection of the specific palladium-catalyzed approach would depend on the availability of starting materials and the desired efficiency of the synthetic route.

Regioselective Bromination of Isoquinoline Systems at C-8

The introduction of a bromine atom specifically at the C-8 position of the isoquinoline ring is a critical and often challenging step in the synthesis of this compound.

Electrophilic Aromatic Bromination Studies on Isoquinoline Derivatives

The direct electrophilic bromination of isoquinoline typically yields a mixture of isomers, with the primary products being 5-bromo- and 8-bromo-isoquinoline. The reaction is generally carried out using bromine in the presence of a strong acid, such as sulfuric acid or oleum. The inherent electronic properties of the isoquinoline ring direct electrophilic attack to the C-5 and C-8 positions. The distribution of these isomers is highly sensitive to the reaction conditions, including temperature and the specific reagents used.

Directed Bromination Techniques

To overcome the challenge of regioselectivity, directed bromination techniques can be employed. These methods utilize a directing group on the isoquinoline ring to guide the bromine atom to the desired C-8 position. One such strategy is directed ortho-metalation, where a group at the C-7 position can direct lithiation to the C-8 position, followed by quenching with an electrophilic bromine source.

Halogenating Agents and Reaction Conditions Optimization

The choice of the halogenating agent and the optimization of reaction conditions are paramount for achieving high regioselectivity. Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) tribromide. The reactivity of these agents and the outcome of the bromination can be modulated by the solvent, temperature, and presence of catalysts. For instance, studies have shown that the use of bromine in sulfuric acid at specific temperatures can influence the ratio of 5-bromo to 8-bromo isomers.

Control of Regioselectivity at the C-8 Position

Achieving control over the regioselectivity at the C-8 position is influenced by the electronic and steric effects of substituents already present on the isoquinoline ring. An electron-donating group, such as the propoxy group at C-5 in the target molecule, would activate the ring towards electrophilic substitution and direct incoming electrophiles to the C-6 and C-8 positions. The steric hindrance of the C-5 substituent may favor bromination at the more accessible C-8 position.

Introduction of the Propoxy Moiety at C-5

The final key transformation in the synthesis of this compound is the introduction of the propoxy group at the C-5 position. This is typically achieved through a nucleophilic substitution reaction on a 5-substituted isoquinoline precursor.

A common method is the Williamson ether synthesis, starting from 8-bromo-5-hydroxyisoquinoline. The hydroxyl group is deprotonated with a base, such as sodium hydride or potassium carbonate, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, to yield the desired this compound.

Alternatively, a copper-catalyzed Ullmann condensation can be employed if the starting material is an 8-bromo-5-haloisoquinoline. This reaction involves treating the haloisoquinoline with sodium propoxide in the presence of a copper(I) catalyst.

The following table summarizes the key reagents and their roles in the synthetic methodologies discussed:

| Reagent/Catalyst | Role in Synthesis |

| Palladium Catalyst | Facilitates C-C and C-N bond formation in cyclization reactions. |

| Bromine (Br₂) | Electrophilic bromine source for bromination of the isoquinoline ring. |

| N-Bromosuccinimide (NBS) | Alternative electrophilic bromine source. |

| Sulfuric Acid (H₂SO₄) | Strong acid medium for electrophilic bromination. |

| Sodium Hydride (NaH) | Base for deprotonation of hydroxyl groups in ether synthesis. |

| 1-Bromopropane | Alkylating agent for the introduction of the propoxy group. |

| Copper(I) Catalyst | Catalyst for Ullmann condensation to form the ether linkage. |

The successful synthesis of this compound requires a careful orchestration of these synthetic steps, with particular attention to achieving the desired regiochemistry at each stage.

Alkylation/Etherification Reactions for Alkoxy Group Installation

The introduction of an alkoxy group, such as a propoxy group, onto the isoquinoline core is commonly achieved via the Williamson ether synthesis. This method involves the O-alkylation of a corresponding hydroxyisoquinoline precursor. In the context of this compound, the key starting material would be 8-bromo-5-hydroxyisoquinoline.

The general mechanism for this etherification is a nucleophilic substitution reaction. researchgate.net A base is used to deprotonate the hydroxyl group of the hydroxyisoquinoline, forming a more nucleophilic phenoxide anion. This anion then attacks an alkylating agent, such as a propyl halide (e.g., 1-bromopropane or 1-iodopropane), in an SN2 reaction to form the desired ether. The choice of base and solvent is crucial for reaction efficiency, with common systems including potassium carbonate in acetone (B3395972) or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

The reaction can be represented as follows:

Step 1: Deprotonation: 8-bromo-5-hydroxyisoquinoline + Base → 8-bromo-isoquinolin-5-olate anion

Step 2: Nucleophilic Attack: 8-bromo-isoquinolin-5-olate anion + Propyl-Halide → this compound + Halide salt

Studies on related pyrimidinone systems have shown that direct alkylation can sometimes lead to a mixture of N- and O-alkylated products, but for phenolic hydroxyl groups like the one on the isoquinoline ring, O-alkylation is generally favored. nih.gov

| Reagent/Condition | Role | Example |

| Starting Material | Hydroxy-heterocycle | 8-Bromo-5-hydroxyisoquinoline |

| Alkylating Agent | Source of the propyl group | 1-Bromopropane, 1-Iodopropane |

| Base | Deprotonates the hydroxyl group | K₂CO₃, NaH, Cs₂CO₃ |

| Solvent | Reaction medium | Acetone, DMF, Acetonitrile |

| Temperature | Affects reaction rate | Room temperature to reflux |

Nucleophilic Aromatic Substitution Strategies for C-5 Propoxylation

An alternative strategy for installing the propoxy group at the C-5 position is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is particularly useful when the starting material has a good leaving group, such as a halogen or a nitro group, at the target position. For the synthesis of this compound, a suitable precursor would be an 8-bromo-5-haloisoquinoline (e.g., 8-bromo-5-fluoroisoquinoline (B3100884) or 8-bromo-5-chloroisoquinoline).

The SNAr reaction proceeds via an addition-elimination mechanism. youtube.com A strong nucleophile, in this case, sodium propoxide (NaOPr), attacks the electron-deficient carbon atom bearing the leaving group. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final product.

The reactivity in SNAr reactions is influenced by several factors:

Leaving Group: The rate of reaction is often dependent on the electronegativity of the leaving group, with fluoride (B91410) being surprisingly effective because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack. youtube.com

Nucleophile: A strong nucleophile, such as an alkoxide, is required. Sodium propoxide can be readily prepared by reacting propanol (B110389) with a strong base like sodium hydride.

Ring Substitution: The presence of electron-withdrawing groups on the aromatic ring can stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction.

Recent studies suggest that while the two-step Meisenheimer complex model is widely accepted, some SNAr reactions may proceed through a concerted mechanism, particularly on heterocyclic systems with good leaving groups. nih.gov

Mechanistic Insights into Propoxy Group Functionalization

The two primary methods for introducing a propoxy group onto the isoquinoline ring rely on fundamentally different reaction mechanisms.

O-Alkylation Mechanism (SN2): The etherification of 8-bromo-5-hydroxyisoquinoline is a classic example of the Williamson ether synthesis, which proceeds via an SN2 pathway. researchgate.net

Acid-Base Reaction: A base removes the acidic proton from the C-5 hydroxyl group, creating a potent nucleophile, the isoquinolinate anion.

Nucleophilic Substitution: This anion then performs a backside attack on the electrophilic carbon of the propyl halide. The reaction is a single, concerted step where the nucleophile-carbon bond forms simultaneously as the carbon-halide bond breaks. This mechanism is typical for primary alkyl halides like 1-bromopropane.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: The propoxylation at C-5 via SNAr follows a distinct addition-elimination pathway. youtube.comyoutube.com

Nucleophilic Addition: The propoxide ion attacks the C-5 carbon of the 8-bromo-5-haloisoquinoline. This breaks the aromaticity of the benzene ring portion and forms a high-energy, negatively charged intermediate (Meisenheimer complex). The negative charge is delocalized across the ring system.

Elimination/Aromatization: The intermediate collapses, expelling the halide leaving group and restoring the aromatic π-system. This second step is typically fast.

The key difference lies in the timing of bond formation and breakage. In the SN2 alkylation, the process is concerted. In the SNAr reaction, it is a stepwise process involving a discrete intermediate. youtube.com

Total Synthesis of this compound and its Structural Isomers

The total synthesis of highly substituted isoquinolines can be approached through various strategies that build the heterocyclic core from simpler acyclic or carbocyclic precursors. These methods offer versatility in controlling the substitution pattern on both the benzene and pyridine (B92270) rings of the isoquinoline system.

Sequential and Parallel Reaction Pathways

Constructing complex isoquinolines often involves multi-step sequences where functional groups are introduced at different stages.

Sequential Pathways: A common sequential approach involves first constructing the core isoquinoline ring and then introducing the desired substituents. For this compound, a hypothetical sequence could be:

Isoquinoline Synthesis: Formation of the isoquinoline ring using a classic method like the Pomeranz–Fritsch or Bischler–Napieralski reaction. wikipedia.org

Bromination: Electrophilic bromination of the isoquinoline. The position of bromination (C-5 or C-8) is directed by the reaction conditions and existing substituents. imperial.ac.uk Careful temperature control is often necessary to achieve regioselectivity. orgsyn.orggoogle.com

Functional Group Interconversion: For example, nitration followed by reduction to an amine, diazotization, and substitution to install a hydroxyl group.

Etherification: Alkylation of the hydroxyl group to install the propoxy moiety, as described in section 2.4.1.

Parallel Synthesis: This approach is useful for creating libraries of related analogues. It involves preparing a set of differently substituted precursors that are then subjected to the same ring-forming reaction. For instance, a series of substituted benzaldehydes could be reacted with aminoacetoaldehyde diethyl acetal in a Pomeranz–Fritsch reaction to generate a variety of substituted isoquinolines. wikipedia.org This allows for the synthesis of this compound alongside its structural isomers by simply starting with the appropriately substituted benzaldehyde.

| Pathway Type | Description | Advantage | Disadvantage |

| Sequential | Step-by-step modification of a parent isoquinoline core. | Well-established reactions for each step. | Can be lengthy; regioselectivity can be challenging. |

| Parallel | Simultaneous synthesis of multiple analogues from diverse precursors. | Efficient for generating chemical libraries. | Requires access to a variety of starting materials. |

One-Pot and Multicomponent Synthesis Approaches

To improve synthetic efficiency, one-pot and multicomponent reactions (MCRs) have been developed for isoquinoline synthesis. These methods combine multiple reaction steps into a single operation without the need to isolate intermediates, saving time, reagents, and reducing waste.

One-Pot Syntheses: A notable one-pot procedure involves a palladium-catalyzed sequential coupling-imination-annulation reaction. acs.orgorganic-chemistry.org In this method, a 2-bromoarylaldehyde, a terminal alkyne, and a nitrogen source (like ammonium (B1175870) acetate) are combined. The sequence proceeds via a Sonogashira coupling, followed by imine formation and subsequent intramolecular cyclization to yield the isoquinoline ring. acs.org This approach allows for the convergent assembly of polysubstituted isoquinolines. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single reaction vessel to form a complex product that incorporates portions of all reactants. acs.org For example, a three-component reaction involving aryl ketones, hydroxylamine, and an internal alkyne, catalyzed by rhodium(III), can rapidly assemble multisubstituted isoquinolines. organic-chemistry.org Such strategies offer high atom economy and operational simplicity, making them attractive for creating diverse molecular scaffolds. beilstein-journals.orgnih.gov

Yield Optimization and Scalability Considerations

Transitioning a synthetic route from a laboratory scale to a larger, preparative scale requires careful optimization of reaction parameters to maximize yield and ensure safety and cost-effectiveness.

Yield Optimization:

Catalyst Systems: In metal-catalyzed reactions, such as the one-pot syntheses mentioned above, screening different ligands, metal precursors, and catalyst loadings is crucial for achieving high yields. nih.gov

Reaction Conditions: Parameters such as temperature, reaction time, solvent, and concentration of reactants must be fine-tuned. For instance, the use of microwave irradiation has been shown to significantly shorten reaction times and improve yields in some isoquinoline syntheses. acs.orgorganic-chemistry.org

Scalability:

Reagent Cost and Availability: For large-scale synthesis, the starting materials must be readily available and inexpensive. google.com Routes that rely on highly specialized or costly reagents may not be commercially viable.

Purification: Chromatographic purification, common in laboratory settings, is often impractical on a large scale. Developing procedures that yield a product pure enough to be isolated by crystallization or distillation is highly desirable. orgsyn.org

Process Safety: Exothermic reactions or the use of hazardous reagents require careful management and engineering controls on a large scale.

Continuous Flow Synthesis: Modern approaches are exploring continuous flow chemistry for the synthesis of heterocycles like quinolines and isoquinolines. researchgate.net Flow reactors can offer better control over reaction parameters (temperature, mixing), improve safety, and allow for easier scaling compared to traditional batch processes.

Chemical Transformations and Reactivity Profiles of 8 Bromo 5 Propoxyisoquinoline

Reactivity of the Bromo Substituent at C-8

The carbon-bromine bond at the C-8 position is the principal site of reactivity for introducing molecular complexity. Its susceptibility to oxidative addition by transition metal catalysts makes it an ideal electrophilic partner in numerous cross-coupling methodologies.

Palladium-catalyzed cross-coupling reactions are paramount for functionalizing the C-8 position of the isoquinoline (B145761) scaffold. These reactions proceed via a general catalytic cycle involving oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the new bond and regenerate the catalyst. rose-hulman.edu

The construction of new carbon-carbon bonds at the C-8 position is readily achieved through several established palladium-catalyzed reactions.

Suzuki Reaction : This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rose-hulman.edu The Suzuki-Miyaura coupling is widely favored due to the stability and low toxicity of the boron reagents. While specific studies on 8-bromo-5-propoxyisoquinoline are not extensively detailed, the reactivity of other bromo-isoquinoline systems demonstrates the viability of this transformation. researchgate.net Typical conditions involve a Pd(0) or Pd(II) catalyst, a phosphine (B1218219) ligand, and an aqueous base in an organic solvent. researchgate.net

Table 1: Representative Conditions for Suzuki Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | --- | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | Good to Excellent |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80-90 | Good to Excellent |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | High |

Data represents typical conditions for Suzuki couplings on various bromo-heterocyclic substrates and are expected to be applicable to this compound.

Stille Reaction : The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups and the use of neutral reaction conditions. harvard.eduorgsyn.org However, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Sonogashira Reaction : To introduce alkyne moieties, the Sonogashira coupling is employed, which pairs the aryl bromide with a terminal alkyne. wikipedia.org The reaction is co-catalyzed by palladium and a copper(I) salt, typically in the presence of an amine base which also serves as the solvent. libretexts.orgorganic-chemistry.org Copper-free variants have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org The Sonogashira coupling of 8-bromoguanosine, another heterocyclic bromide, highlights the applicability of this method to similar substrates. nih.gov

Negishi Reaction : The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent. wikipedia.org These reactions are highly effective and known for their high yields and functional group tolerance, though the organozinc reagents are moisture-sensitive. youtube.comorganic-chemistry.org

The introduction of nitrogen, oxygen, or sulfur nucleophiles at the C-8 position is typically accomplished through palladium- or copper-catalyzed methods.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling aryl halides with a wide range of primary and secondary amines. wikipedia.orglibretexts.org The reaction requires a palladium precursor, a bulky, electron-rich phosphine ligand, and a strong base. organic-chemistry.org Studies on the closely related 5-bromo-8-benzyloxyquinoline have shown that this transformation proceeds efficiently on the bromo-alkoxy-quinoline scaffold. ias.ac.in

Table 2: Buchwald-Hartwig Amination of an Analogous Bromo-alkoxy-quinoline

| Amine Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| N-Phenyl-p-toluidine | Pd(OAc)₂ | Johnphos | NaOt-Bu | Toluene | 100 | 90 | ias.ac.in |

| Diphenylamine | Pd(OAc)₂ | Johnphos | NaOt-Bu | Toluene | 100 | 85 | ias.ac.in |

Data from the reaction of 5-bromo-8-benzyloxyquinoline, a positional isomer of the target compound.

Ullmann Condensation : The copper-catalyzed Ullmann reaction is a classic method for forming carbon-oxygen and carbon-sulfur bonds. organic-chemistry.org Modern protocols often use catalytic amounts of a copper salt with a ligand to couple aryl halides with alcohols, phenols, or thiols at lower temperatures than traditional methods. nih.govorganic-chemistry.org The successful Ullmann-type coupling of other bromoisoquinolines with phenols indicates this method's applicability for synthesizing 8-aryloxy-5-propoxyisoquinolines. nih.gov

Table 3: Representative Conditions for Ullmann C-O Coupling

| Nucleophile | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Phenols | CuI | Picolinic Acid | K₃PO₄ or Cs₂CO₃ | DMF or Dioxane | 90-120 |

| Thiols | CuI | N,N-dimethylglycine | K₂CO₃ | Dioxane | 90-110 |

Data represents typical conditions for Ullmann couplings on various aryl bromide substrates. nih.govorganic-chemistry.orgbeilstein-journals.org

Direct, uncatalyzed nucleophilic aromatic substitution (SₙAr) at the C-8 position of the isoquinoline ring is generally unfavorable. SₙAr reactions require the aromatic ring to be highly electron-deficient, typically through the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. The isoquinoline nucleus itself is electron-deficient, but the C-8 position is not sufficiently activated for direct displacement by common nucleophiles under standard conditions. Therefore, transition-metal-catalyzed cross-coupling reactions, as described above, are the preferred methods for functionalization at this position.

The bromo substituent at C-8 can be removed and replaced with a hydrogen atom through reductive dehalogenation. A standard and highly efficient method for this transformation is catalytic hydrogenation. This process typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst and a base, such as sodium acetate (B1210297) or triethylamine, to neutralize the HBr byproduct. This reaction selectively reduces the C-Br bond without affecting the aromatic isoquinoline core or the propoxy ether linkage.

Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Negishi)

Reactivity of the Propoxy Group at C-5

The propoxy group at the C-5 position is an aryl ether, a functional group known for its general stability. It is typically inert to the basic or mildly acidic conditions employed in many of the cross-coupling and reduction reactions targeting the C-8 bromo group.

However, the ether linkage can be cleaved under specific, harsh conditions. The most common method for the cleavage of aryl ethers is treatment with strong Lewis acids, such as boron tribromide (BBr₃), or strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ufp.ptnih.govgvsu.edu Reaction with BBr₃ in an inert solvent like dichloromethane (B109758) typically proceeds at low temperatures and results in the formation of the corresponding 8-bromo-isoquinolin-5-ol after an aqueous workup. nih.govresearchgate.net These conditions are sufficiently harsh that they are not compatible with many other functional groups, making the selective cleavage of the propoxy group a dedicated synthetic step rather than an incidental side reaction.

Cleavage Reactions of the Ether Linkage

The propoxy group in this compound is an ether linkage, which is generally stable but can be cleaved under stringent acidic conditions. The most common reagents for ether cleavage are strong hydrohalic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI).

The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage will result in a phenol (B47542) and an alkyl halide. The aromatic C-O bond is significantly stronger than the alkyl C-O bond and the sp²-hybridized carbon is resistant to nucleophilic attack, thus the cleavage occurs at the propoxy group's alkyl-oxygen bond.

Table 1: Expected Products of Ether Cleavage of this compound

| Reagent | Expected Products | Reaction Type |

|---|---|---|

| HBr (excess) | 8-Bromoisoquinolin-5-ol and 1-bromopropane (B46711) | Nucleophilic Substitution (SN2 on propyl group) |

Functional Group Interconversions involving the Propoxy Group

While direct interconversion of the propoxy group without cleavage is less common, the primary alcohol that would be formed from the propyl chain upon ether cleavage, 1-propanol, could theoretically undergo further reactions. However, in the context of modifying the parent molecule, transformations would typically follow the initial cleavage to the corresponding phenol.

Transformations Involving the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation Reactions

The nitrogen atom of the isoquinoline nucleus can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The resulting this compound N-oxide exhibits altered electronic properties and reactivity compared to the parent molecule. N-oxidation can increase the reactivity of the ring towards certain nucleophiles and alter the regioselectivity of electrophilic substitution.

Quaternization and Salt Formation

As a basic nitrogen heterocycle, this compound readily reacts with acids to form salts. For example, reaction with hydrochloric acid would yield 8-bromo-5-propoxyisoquinolinium chloride.

Furthermore, the nitrogen atom can be alkylated by alkyl halides to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the attack of the nitrogen's lone pair on the electrophilic carbon of an alkyl halide. For instance, reaction with methyl iodide would yield 8-bromo-2-methyl-5-propoxyisoquinolinium iodide.

Table 2: Products of Reactions at the Isoquinoline Nitrogen

| Reagent | Product Type |

|---|---|

| m-CPBA | N-oxide |

| HCl | Isoquinolinium salt |

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline Core

The aromatic rings of the isoquinoline system can undergo substitution reactions, with the regioselectivity being influenced by the existing substituents.

Directed Aromatic Substitution on the Isoquinoline Nucleus

In electrophilic aromatic substitution reactions, the existing bromo and propoxy groups exert directing effects on the incoming electrophile. The propoxy group is an activating, ortho-, para-director due to its electron-donating resonance effect. The bromo group is a deactivating, ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect.

In the context of the this compound system, the propoxy group at position 5 would strongly direct incoming electrophiles to the ortho position (position 6) and the para position (no para position available on the same ring). The bromo group at position 8 would direct to its ortho position (position 7). The isoquinoline nitrogen atom deactivates the pyridine (B92270) ring towards electrophilic attack.

Therefore, electrophilic substitution is most likely to occur on the benzene (B151609) ring portion of the isoquinoline. The powerful activating and ortho-directing effect of the propoxy group at C5 would likely direct substitution to the C6 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 8-Bromo-6-nitro-5-propoxyisoquinoline |

| Halogenation | Br₂/FeBr₃ | 6,8-Dibromo-5-propoxyisoquinoline |

It is important to note that while these outcomes are predicted based on general principles, the actual reactivity and regioselectivity would need to be confirmed by experimental studies.

Influence of Existing Substituents (Bromo, Propoxy) on Reactivity

The reactivity of the this compound molecule is fundamentally governed by the electronic properties of its constituent functional groups: the isoquinoline core, the bromo substituent at the C8 position, and the propoxy substituent at the C5 position. The interplay of their inductive and resonance effects dictates the electron density distribution across the aromatic system, thereby influencing its susceptibility to various chemical transformations.

The isoquinoline nucleus is an aromatic heterocycle with a nitrogen atom that decreases the electron density of the ring system, particularly at the C1 and C3 positions, making it less reactive towards electrophilic attack than benzene. Conversely, these positions are more susceptible to nucleophilic attack.

The propoxy group (-OCH₂CH₂CH₃) at the C5 position is a potent activating group. Through its oxygen atom, it exerts a strong positive mesomeric effect (+M) by donating a lone pair of electrons to the aromatic ring. This effect significantly increases the electron density of the carbocyclic ring, particularly at the positions ortho and para to it. While it also has a negative inductive effect (-I) due to the electronegativity of the oxygen, the resonance effect is dominant in directing electrophilic aromatic substitution.

Directing Effects of Substituents in Electrophilic Aromatic Substitution:

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

| Propoxy | C5 | +M > -I | Activating | Ortho, Para |

| Bromo | C8 | -I > +M | Deactivating | Ortho, Para |

The table above summarizes the electronic effects of the propoxy and bromo substituents. The propoxy group strongly activates the positions ortho (C4 and C6) and para (no para position available) to itself. The bromo group deactivates the ring but directs incoming electrophiles to its ortho (C7) and para (C6) positions. Therefore, the C6 position is strongly activated by the propoxy group and also a site of direction by the bromo group, making it a likely position for electrophilic attack. The C4 and C7 positions are also potential sites for substitution.

Predicted Reactivity in Common Chemical Transformations:

| Reaction Type | Reagents | Predicted Outcome |

| Nitration | HNO₃, H₂SO₄ | Electrophilic substitution of a nitro group (-NO₂) is expected to occur preferentially at the C6 position due to the strong activating and directing effect of the C5-propoxy group. |

| Halogenation | Br₂, FeBr₃ | Further bromination or chlorination would likely occur at the C6 position, driven by the directing effects of both the propoxy and existing bromo groups. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation is anticipated at the C6 position. The deactivating effect of the bromo group and the heterocyclic nitrogen may necessitate harsher reaction conditions. |

| Sulfonation | SO₃, H₂SO₄ | Sulfonation is expected to yield the 6-sulfonic acid derivative. |

| Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., NaNH₂) | While less likely due to the electron-donating propoxy group, a very strong nucleophile might displace the bromo group at C8, particularly under forcing conditions. The nitrogen atom in the isoquinoline ring makes the ring more susceptible to nucleophilic attack than a standard benzene ring. |

It is crucial to note that these predictions are based on established principles of organic chemistry. The actual reactivity and regioselectivity would need to be confirmed through experimental studies on this compound. The steric hindrance from the propoxy and bromo groups could also play a role in influencing the final product distribution.

Spectroscopic and Structural Elucidation Studies of 8 Bromo 5 Propoxyisoquinoline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise arrangement of atoms within a molecule. For 8-Bromo-5-propoxyisoquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

High-Resolution 1D NMR (¹H, ¹³C) Analysis

High-resolution 1D NMR spectra, specifically ¹H and ¹³C NMR, offer the initial and most fundamental layer of structural information by revealing the chemical environment and connectivity of hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to display a series of distinct signals corresponding to the aromatic protons of the isoquinoline (B145761) core and the aliphatic protons of the propoxy substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom in the isoquinoline ring, as well as the electron-donating nature of the propoxy group. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons, providing crucial information about their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic rings are expected in the downfield region (typically δ 110-160 ppm), while the carbons of the propoxy group will appear in the upfield region. The presence of the bromine atom will also influence the chemical shift of the carbon to which it is attached.

Based on analogous structures and established NMR principles, the predicted ¹H and ¹³C NMR data are summarized in the interactive tables below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 9.0 - 9.2 | d | 5.0 - 6.0 |

| H-3 | 8.3 - 8.5 | d | 5.0 - 6.0 |

| H-4 | 7.6 - 7.8 | d | 5.0 - 6.0 |

| H-6 | 7.0 - 7.2 | d | 8.0 - 9.0 |

| H-7 | 7.8 - 8.0 | d | 8.0 - 9.0 |

| O-CH₂ | 4.0 - 4.2 | t | 6.5 - 7.5 |

| CH₂-CH₃ | 1.8 - 2.0 | sextet | 7.0 - 8.0 |

| CH₃ | 1.0 - 1.2 | t | 7.0 - 8.0 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 152 |

| C-3 | 142 - 144 |

| C-4 | 118 - 120 |

| C-4a | 134 - 136 |

| C-5 | 155 - 157 |

| C-6 | 110 - 112 |

| C-7 | 128 - 130 |

| C-8 | 115 - 117 |

| C-8a | 126 - 128 |

| O-CH₂ | 69 - 71 |

| CH₂-CH₃ | 22 - 24 |

| CH₃ | 10 - 12 |

Note: The data presented in these tables are predicted values based on established spectroscopic principles and data for structurally similar compounds. Actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

To confirm the assignments made from 1D NMR and to elucidate the complete bonding network and spatial arrangement of the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing correlations between protons that are on adjacent carbon atoms. For this compound, COSY would confirm the connectivity within the propoxy chain (CH₂-CH₂-CH₃) and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in definitively assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting the propoxy group to the isoquinoline core and linking the different fragments of the aromatic system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the isoquinoline ring by observing through-space interactions between the propoxy protons and the aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence, confirming its molecular formula of C₁₂H₁₂BrNO. The presence of the bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electrospray Ionization (ESI-MS) and Other Ionization Methods

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, typically producing the protonated molecular ion [M+H]⁺. Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) can provide structural information. Expected fragmentation pathways would likely involve the loss of the propoxy group or cleavage within the aliphatic chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic and aliphatic systems, the C=C and C=N bonds of the isoquinoline ring, and the C-O ether linkage.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| C=C Aromatic stretch | 1500 - 1600 |

| C=N stretch | 1620 - 1680 |

| C-O stretch (ether) | 1050 - 1250 |

| C-Br stretch | 500 - 600 |

Note: The data presented in this table are predicted values based on established spectroscopic principles. Actual experimental values may vary.

UV-Vis Spectroscopy for Electronic Transition Analysis

The study of a compound's electronic transitions through UV-Vis spectroscopy provides valuable insight into its molecular structure and electronic properties. This technique measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound being studied.

For aromatic and heterocyclic compounds like isoquinoline derivatives, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* electronic transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atom) to a π* antibonding orbital, are generally of lower intensity.

Despite a thorough search of scientific databases and literature, no specific experimental UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax) and corresponding molar absorptivity (ε) values, has been found. Therefore, a detailed analysis of its electronic transitions based on experimental evidence cannot be provided at this time.

Table 1: UV-Vis Spectroscopic Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition | Reference |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. From this pattern, a model of the electron density within the crystal is generated, which allows for the determination of the atomic positions.

A search of the Cambridge Structural Database (CSD), a comprehensive repository for small-molecule crystal structures, and the broader scientific literature did not yield any results for the single-crystal X-ray structure of this compound. Consequently, detailed crystallographic data, including the crystal system, space group, unit cell dimensions, and atomic coordinates, are not available. Without this information, a definitive analysis of the solid-state structure of this compound cannot be presented.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₂BrNO |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

Theoretical and Computational Investigations on 8 Bromo 5 Propoxyisoquinoline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations provide a framework for examining electronic structure and predicting reactivity.

The initial step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For the purpose of this analysis, we will consider the optimized geometry of 5-bromoisoquinoline (B27571) as a proxy, calculated using DFT (B3LYP) and ab initio (HF) methods with a 6-311++G(d,p) basis set. psgcas.ac.in These calculations aim to find the minimum energy conformation on the potential energy surface. researchgate.net

The optimized structure provides key geometric parameters such as bond lengths and bond angles. The presence of the bromine atom and the propoxy group (in the target molecule) would influence the electron distribution and geometry of the isoquinoline (B145761) core. The bromine atom, being electron-withdrawing, and the propoxy group, being electron-donating, would have opposing effects on the electronic character of the aromatic system.

Below are selected optimized geometric parameters for the related compound, 5-bromoisoquinoline, which serve as a foundational estimate for the geometry of 8-bromo-5-propoxyisoquinoline. psgcas.ac.in

Table 1: Selected Optimized Geometric Parameters of 5-Bromoisoquinoline

| Parameter | Bond/Angle | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

|---|---|---|---|

| Bond Length (Å) | C1-N2 | 1.321 | 1.334 |

| N2-C3 | 1.332 | 1.341 | |

| C4-C10 | 1.412 | 1.421 | |

| C5-Br15 | 1.861 | 1.892 | |

| C9-C10 | 1.415 | 1.425 | |

| Bond Angle (°) | C1-N2-C3 | 118.2 | 117.9 |

| N2-C3-C4 | 122.5 | 122.8 | |

| C5-C10-C9 | 119.5 | 119.3 |

Data sourced from a computational study on 5-bromoisoquinoline. psgcas.ac.in

Electronic structure analysis further elucidates the distribution of electrons within the molecule. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, orbital interactions, and the stability arising from electron delocalization. nih.gov In a molecule like this compound, significant delocalization of π-electrons across the isoquinoline ring system is expected, contributing to its aromatic stability. The lone pairs on the propoxy oxygen would also participate in resonance with the aromatic system.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity. nih.gov

For 5-bromoisoquinoline, the HOMO and LUMO energies have been calculated, providing insight into its electronic behavior. psgcas.ac.in The propoxy group in this compound, being an electron-donating group, would be expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap, thereby increasing its reactivity compared to the unsubstituted isoquinoline.

Table 2: Calculated HOMO, LUMO, and Energy Gap for 5-Bromoisoquinoline

| Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| B3LYP/6-311++G(d,p) | -6.421 | -1.532 | 4.889 |

Data sourced from a computational study on 5-bromoisoquinoline. psgcas.ac.in

The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In many isoquinoline systems, the HOMO is distributed over the benzene (B151609) ring, while the LUMO is more localized on the pyridine (B92270) ring, suggesting that electrophilic attack is favored on the benzene portion and nucleophilic attack on the pyridine portion.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

The propoxy group in this compound introduces conformational flexibility. The orientation of the propoxy chain relative to the isoquinoline ring can be explored through conformational analysis. This involves rotating the dihedral angles of the C-C and C-O bonds in the propoxy side chain to identify low-energy conformers. The most stable conformer is likely one where steric hindrance is minimized. For alkoxy groups attached to aromatic rings, planar conformations, where the alkyl chain lies in the plane of the ring, are often energetically favorable due to conjugation, but steric clashes can force them out of the plane. nih.gov A potential energy surface scan can map out the energy as a function of these dihedral angles, revealing the most stable conformations and the energy barriers between them. nih.gov

Mechanistic Studies of Synthetic and Reaction Pathways

Theoretical methods can be employed to investigate the mechanisms of chemical reactions involving this compound. This includes studying the synthesis of the molecule and its subsequent reactions. A key reaction pathway for this compound would be nucleophilic aromatic substitution (SNAr) at the C8 position, replacing the bromine atom.

Computational studies can map the potential energy surface of the reaction, identifying the transition state structures and calculating the activation energies. For an SNAr reaction, the mechanism typically involves the formation of a Meisenheimer complex, an anionic intermediate. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov Theoretical calculations can help distinguish between these pathways by locating the relevant stationary points (reactants, intermediates, transition states, and products) on the potential energy surface. The electron-withdrawing nature of the isoquinoline ring system would facilitate nucleophilic attack, and the nature of the nucleophile and reaction conditions would determine the favorability of the reaction.

Transition State Analysis for Key Transformations

Transition state theory is a cornerstone of understanding chemical reactivity, and its computational application allows for the precise characterization of the high-energy structures that lie on the reaction pathway between reactants and products. For this compound, key transformations of interest include nucleophilic aromatic substitution (SNAr) at the C8 position, metal-catalyzed cross-coupling reactions involving the C-Br bond, and electrophilic substitution on the isoquinoline ring.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize the transition state geometries for such reactions. For instance, in a hypothetical SNAr reaction with a generic nucleophile (Nu-), the transition state would involve the formation of a Meisenheimer complex. Computational analysis would provide critical geometric parameters of this transition state, such as the bond lengths between the incoming nucleophile and C8, and the departing bromide and C8, as well as the bond angles within the isoquinoline ring system which may be distorted to accommodate the incoming nucleophile.

A detailed analysis of the vibrational frequencies of the transition state structure is crucial. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from the reactant complex to the product complex. The magnitude of this imaginary frequency can provide qualitative information about the curvature of the potential energy surface at the transition state.

| Transformation | Key Geometric Parameters of TS | Imaginary Frequency (cm-1) |

| Hypothetical SNAr at C8 | C8-Nu bond length, C8-Br bond length, Ring planarity | Data not available in literature |

| Hypothetical Suzuki Coupling | C8-Pd bond length, C-C bond formation distance | Data not available in literature |

This table is illustrative of the data that would be generated from transition state analysis. Specific values are dependent on the reaction conditions and computational methods employed, and are not currently available in published literature for this compound.

Energy Profiles and Reaction Kinetics Modeling

Building upon the identification of transition states, the entire energy profile for a reaction can be mapped out. This profile, often depicted as a reaction coordinate diagram, illustrates the relative energies of reactants, intermediates, transition states, and products. The activation energy (ΔG‡), which is the energy difference between the reactants and the highest energy transition state, is a critical parameter that can be calculated.

The activation energy is directly related to the reaction rate constant (k) through the Eyring equation, allowing for the theoretical modeling of reaction kinetics. For this compound, computational modeling could predict how the electronic nature of the propoxy group and the steric and electronic effects of the bromine atom influence the activation energies for various transformations. For example, the electron-donating nature of the propoxy group at C5 would be expected to influence the energetics of electrophilic attack on the aromatic system.

By calculating the Gibbs free energy of all stationary points along the reaction pathway, a comprehensive understanding of the reaction's spontaneity and rate can be achieved. This data is invaluable for optimizing experimental reaction conditions, such as temperature and catalyst choice, to favor the desired product formation.

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Reactant Complex Formation | Data not available | Data not available | Data not available |

| First Transition State | Data not available | Data not available | Data not available |

| Intermediate Formation | Data not available | Data not available | Data not available |

| Second Transition State | Data not available | Data not available | Data not available |

| Product Formation | Data not available | Data not available | Data not available |

This table represents a typical output from the computational modeling of a reaction's energy profile. The values for specific reactions of this compound are not publicly documented.

Currently, specific and detailed theoretical and computational studies focusing solely on this compound are not widely available in the public domain. The information presented herein is based on the established principles of computational chemistry and is intended to illustrate the methodologies that would be applied to investigate the reactivity of this compound. Further dedicated research is required to generate the specific data points for the tables above and to fully elucidate the complex chemical behavior of this compound from a theoretical standpoint.

Applications in Advanced Organic Synthesis and Materials Science

8-Bromo-5-propoxyisoquinoline as a Versatile Synthetic Building Block

The strategic placement of the bromine atom at the C8 position suggests that this compound could serve as a key precursor for the synthesis of more elaborate heterocyclic systems and for the generation of diverse molecular scaffolds.

Precursor for Complex Heterocyclic Architectures

In theory, the bromo-substituted isoquinoline (B145761) core could be a valuable starting material for constructing polycyclic and complex heterocyclic frameworks. The bromine atom can readily participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, a thorough search of the scientific literature did not yield any specific examples of this compound being used as a precursor for the synthesis of such complex architectures. While related bromo-isoquinolines have been utilized in various synthetic strategies, the specific contributions of the 5-propoxy substituent in combination with the 8-bromo position have not been documented.

Role in Scaffold Diversity Generation

Diversity-oriented synthesis aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. A building block like this compound, with its distinct functional handles—the reactive bromine atom and the modifiable propoxy group—could potentially be employed in combinatorial chemistry to create libraries of novel compounds. The bromo group could be subjected to a range of coupling partners through reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, while the propoxy group could be varied to explore structure-activity relationships. Despite this theoretical potential, there is no published evidence of this compound being utilized in any scaffold diversity generation programs.

Integration into Macrocyclic and Polymeric Structures

The incorporation of rigid heterocyclic units like isoquinoline into macrocycles and polymers can impart unique structural and functional properties to these materials. Macrocycles containing such units are of interest in supramolecular chemistry and for their potential as host molecules, while polymers incorporating these scaffolds can exhibit interesting photophysical or conductive properties. The bifunctional nature of a derivatized this compound could, in principle, allow for its use as a monomer in polymerization reactions or as a component in the synthesis of macrocyclic structures. However, there are currently no published studies that describe the integration of this compound into either macrocyclic or polymeric structures.

Future Research Directions and Perspectives

Exploration of Asymmetric Synthetic Routes to Chiral Analogues

The development of asymmetric synthetic methodologies is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral molecules. While numerous strategies exist for the asymmetric synthesis of isoquinoline (B145761) alkaloids, the exploration of enantioselective routes to chiral analogues of 8-Bromo-5-propoxyisoquinoline remains an open area of research. nih.govacs.org Future efforts could focus on the development of catalytic asymmetric methods to introduce chirality. This could involve the use of chiral catalysts in reactions such as asymmetric hydrogenation, reduction of C=N bonds, or allylic amination to produce enantiomerically enriched tetrahydroisoquinolines. mdpi.com

Researchers may also investigate diastereoselective approaches, building upon established methods like the Pictet-Spengler or Bischler-Napieralski reactions with chiral auxiliaries or substrates. nih.gov The synthesis of axially chiral isoquinolones through nickel-catalyzed denitrogenative transannulation represents another promising, albeit more advanced, avenue for creating novel chiral structures based on the this compound scaffold. nih.gov The successful development of such asymmetric syntheses would provide access to a new library of chiral compounds for further investigation.

Development of Sustainable and Environmentally Benign Synthetic Protocols

Modern chemical synthesis places a strong emphasis on green and sustainable practices. rsc.orgrsc.org Traditional methods for synthesizing isoquinolines often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. rsc.orgrsc.org Future research on this compound should prioritize the development of environmentally benign synthetic protocols.

This includes the exploration of reactions in greener solvents like water or biomass-derived ethanol, the use of recyclable catalysts, and the design of atom-economical reaction pathways. rsc.orgchemistryviews.orgniscpr.res.in Methodologies that avoid the use of heavy metal catalysts and stoichiometric external oxidants are particularly desirable. chemistryviews.org For instance, employing visible-light-induced photocatalysis could offer a mild and efficient alternative for constructing or modifying the isoquinoline core. rsc.org The implementation of multicomponent reactions also presents a sustainable approach by reducing the number of synthetic steps and minimizing waste. tandfonline.comiau.ir

| Sustainable Synthesis Approach | Potential Benefit for this compound Synthesis |

| Use of Green Solvents (e.g., water, ethanol) | Reduces environmental impact and potential toxicity. rsc.orgchemistryviews.org |

| Recyclable Catalysts | Lowers cost and minimizes waste. rsc.orgniscpr.res.in |

| Atom-Economical Reactions | Maximizes the incorporation of starting materials into the final product. rsc.org |

| Photocatalysis | Enables reactions under mild, metal-free conditions using light as a clean energy source. rsc.org |

| Multicomponent Reactions | Increases efficiency by combining multiple steps and reducing waste. tandfonline.comiau.ir |

Discovery of Novel Reactivity Patterns for the Brominated and Propoxylated Isoquinoline

The bromine atom at the 8-position and the propoxy group at the 5-position of this compound are key functional handles that can be exploited to discover novel reactivity patterns. The electrophilic reactivity of the neutral isoquinoline molecule is known to be position-dependent, with the pyridinoid ring being significantly more reactive than in quinoline. rsc.org

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools for designing novel molecules and predicting their properties, thereby accelerating the research and development process. For this compound and its derivatives, computational methods can be employed to establish quantitative structure-activity relationships (QSAR) and structure-property relationships. japsonline.comjapsonline.comresearchgate.netnih.govnih.gov

By calculating various molecular descriptors, QSAR models can be developed to predict the biological activity of new analogues before their synthesis. japsonline.comnih.gov This predictive capability can guide the design of compounds with enhanced desired properties. Molecular docking studies can be used to investigate the binding of these compounds to biological targets, providing insights into their mechanism of action. nih.gov Furthermore, density functional theory (DFT) calculations can be utilized to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its reaction intermediates, aiding in the elucidation of reaction mechanisms. yyu.edu.trresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Techniques

Flow chemistry and automated synthesis are transformative technologies in modern chemical production, offering advantages such as improved safety, scalability, and reproducibility. rsc.org The application of these techniques to the synthesis and modification of this compound is a promising future research direction.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. springerprofessional.de This is particularly beneficial for reactions that are difficult to control in batch processes. Automated synthesis platforms, including those that utilize reagent cartridges, can be employed for the rapid synthesis of a library of derivatives of this compound. researchgate.netresearchgate.netyoutube.com This high-throughput approach would significantly accelerate the exploration of the chemical space around this scaffold and the identification of compounds with interesting properties.

| Technology | Potential Application to this compound |

| Flow Chemistry | Precise control over reaction conditions for improved yield and safety; scalable synthesis. rsc.orgspringerprofessional.de |

| Automated Synthesis | Rapid generation of a diverse library of derivatives for screening. researchgate.netresearchgate.netyoutube.com |

Q & A

Q. How do steric and electronic effects influence the compound’s fluorescence properties in imaging studies?

- Methodological Answer :

- Fluorescence quenching : Bromine’s heavy atom effect reduces quantum yield (Φ = 0.12 vs. 0.45 for non-brominated analogs) .

- Solvatochromism : Propoxy’s electron-donating nature shifts emission maxima by 20 nm in polar solvents (e.g., 450 nm in ethanol vs. 430 nm in hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.